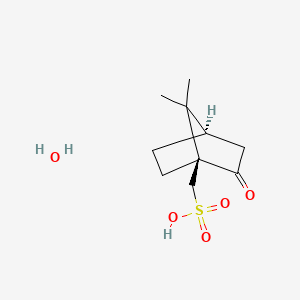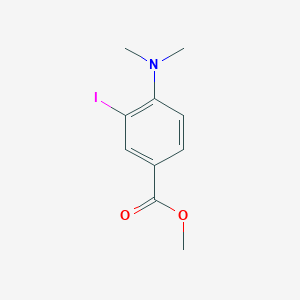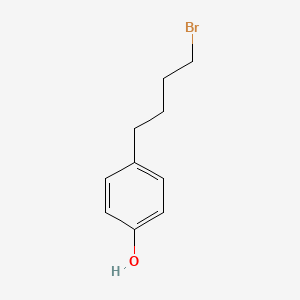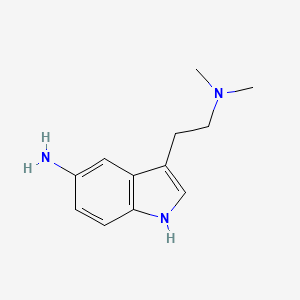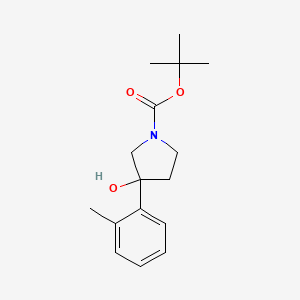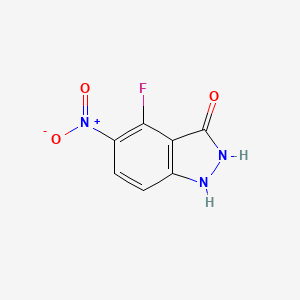
5-(Methoxymethyl)pyridine-3-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “5-(Methoxymethyl)pyridine-3-carboxylic acid” can be represented by the Inchi Code:1S/C8H9NO3/c1-12-5-6-2-7 (8 (10)11)4-9-3-6/h2-4H,5H2,1H3, (H,10,11) . This indicates that the compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 167.16 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
5-(Methoxymethyl)pyridine-3-carboxylic acid is a compound that may not be directly highlighted in available research articles; however, its structural components and derivatives play significant roles in various scientific investigations. The research applications of related pyridine derivatives and functional groups offer insights into the broader relevance of such compounds in scientific studies.
Role in Biomass Conversion and Sustainable Chemistry
One of the closest relatives, 5-Hydroxymethylfurfural (HMF) and its derivatives, exemplify the importance of such compounds in converting plant biomass into valuable chemicals. HMF serves as a platform chemical for producing monomers, polymers, fuels, and other materials, highlighting the potential of pyridine derivatives in sustainable chemistry and material science V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017.
Significance in Metal Coordination and Catalysis
The interaction of pyridine derivatives with metals and their role in the electronic systems of biologically important ligands underscore their utility in synthesizing complex compounds. This includes their use in forming metal complexes and catalyzing reactions, indicating a broad applicability in chemistry and material science W. Lewandowski, M. Kalinowska, H. Lewandowska, 2005.
Contribution to Organic Synthesis
Pyridine scaffolds, such as those in 5H-pyrano[2,3-d]pyrimidine, show widespread use in synthesizing medicinal and pharmaceutical compounds, demonstrating the integral role of pyridine derivatives in developing new drugs and therapies Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023.
Applications in Plant Defense Mechanisms
The metabolism of pyrroline-5-carboxylate, a related compound, in plant defense against pathogens illustrates the biological significance of pyridine derivatives. This emphasizes their potential in agricultural biotechnology and the development of disease-resistant crops A. Qamar, K. Mysore, M. Senthil-Kumar, 2015.
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .
Eigenschaften
IUPAC Name |
5-(methoxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLVYVVGFTNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



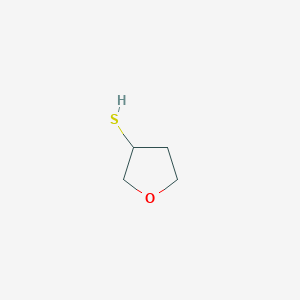
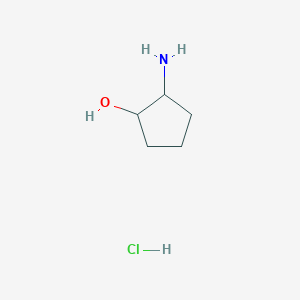
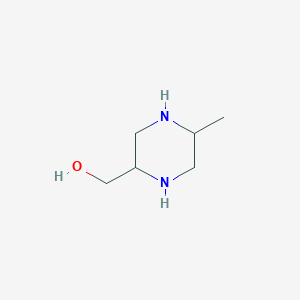
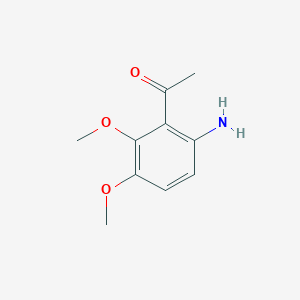
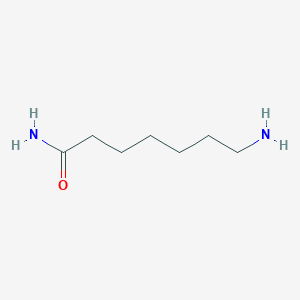
![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B3196264.png)
